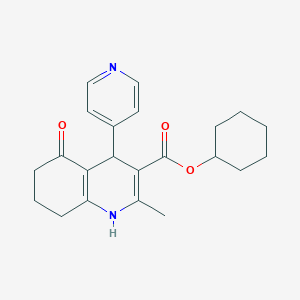![molecular formula C20H23FN4O4S B5136713 N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as FPEE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEE belongs to the class of piperazine compounds and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of FPEE involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. FPEE has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FPEE has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. FPEE has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
FPEE has several advantages for lab experiments, including its high potency and selectivity, which allows for precise targeting of specific signaling pathways. FPEE also has low toxicity and is well-tolerated in animal studies. However, FPEE has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for FPEE research, including the development of more potent and selective analogs, the study of FPEE in combination with other drugs for synergistic effects, and the investigation of FPEE in various disease models. Additionally, the development of novel drug delivery systems for FPEE could enhance its therapeutic potential.
Synthesemethoden
The synthesis of FPEE involves the reaction of 4-fluoroaniline with 4-chlorobutyronitrile to form 4-fluoro-N-(4-cyanobutyl)aniline. This intermediate is then reacted with piperazine to form N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide.
Wissenschaftliche Forschungsanwendungen
FPEE has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FPEE has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FPEE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, FPEE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCLDLYIKWSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)
![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
